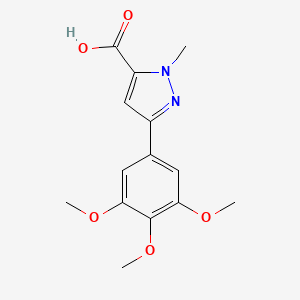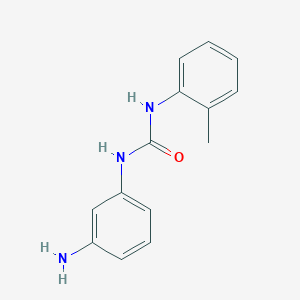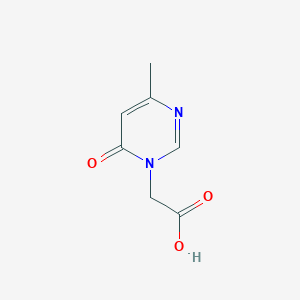
1-(2-Methylpropyl)piperidine-4-carbonitrile
描述
1-(2-Methylpropyl)piperidine-4-carbonitrile, also known as 1-MPCN, is an organic compound that is used in many scientific and laboratory experiments. It is a cyclic amine that is composed of a nitrogen atom and four carbon atoms. 1-MPCN is used in a variety of research applications, including synthesis, mechanism of action, biochemical and physiological effects, and lab experiments.
科学研究应用
1-(2-Methylpropyl)piperidine-4-carbonitrile is used in a variety of scientific research applications. It is used in the synthesis of drugs, such as the anti-cancer drug paclitaxel. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. Additionally, 1-(2-Methylpropyl)piperidine-4-carbonitrile is used in the synthesis of polymers, which are used in the production of plastics and other materials.
作用机制
1-(2-Methylpropyl)piperidine-4-carbonitrile is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, 1-(2-Methylpropyl)piperidine-4-carbonitrile can lead to an increase in the levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness, memory, and focus.
Biochemical and Physiological Effects
1-(2-Methylpropyl)piperidine-4-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been found to increase levels of the neurotransmitter acetylcholine, which can lead to improved cognitive function. Additionally, 1-(2-Methylpropyl)piperidine-4-carbonitrile has been found to have anti-inflammatory and analgesic effects, and it has been found to have antioxidant properties.
实验室实验的优点和局限性
1-(2-Methylpropyl)piperidine-4-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it an ideal compound for use in experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, 1-(2-Methylpropyl)piperidine-4-carbonitrile also has some limitations. It is not very soluble in water, making it difficult to use in experiments involving water-based solutions. Additionally, it has a relatively short half-life, making it difficult to use in long-term experiments.
未来方向
1-(2-Methylpropyl)piperidine-4-carbonitrile has a variety of potential future applications. It could potentially be used in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, it could be used in the development of new drugs, as it has been found to have anti-inflammatory and analgesic effects. Finally, it could be used in the development of new polymers and materials, as it has been found to be effective in the synthesis of polymers.
属性
IUPAC Name |
1-(2-methylpropyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-9(2)8-12-5-3-10(7-11)4-6-12/h9-10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIPKXGZNFGGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)piperidine-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Chloro-6-[(5-fluoro-2-methylphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B1460913.png)






![2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetohydrazide](/img/structure/B1460922.png)


![4-Propylthiopheno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1460926.png)
